molecular formula C11H15NO2 B106671 2-(m-Aminobenzyl)butyric acid CAS No. 16623-25-9

2-(m-Aminobenzyl)butyric acid

Cat. No. B106671
CAS RN: 16623-25-9
M. Wt: 193.24 g/mol
InChI Key: ZRRVWPUAOKIETO-UHFFFAOYSA-N
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Description

2-(m-Aminobenzyl)butyric acid, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. It was first synthesized by the laboratory of David Schubert at the Salk Institute for Biological Studies in La Jolla, California, and has since been studied extensively for its effects on neurodegenerative diseases such as Alzheimer's.

Mechanism Of Action

The exact mechanism of action of 2-(m-Aminobenzyl)butyric acid is not fully understood, but it is thought to work by targeting multiple pathways involved in neurodegeneration. It has been shown to activate the transcription factor PPAR-delta, which is involved in the regulation of lipid metabolism and inflammation. Additionally, 2-(m-Aminobenzyl)butyric acid has been found to increase the activity of the enzyme ATP synthase, which is important for energy production in cells.

Biochemical And Physiological Effects

In addition to its neuroprotective properties, 2-(m-Aminobenzyl)butyric acid has been shown to have other biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, two processes that are implicated in the development of many chronic diseases. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to increase lifespan and improve physical performance in mice.

Advantages And Limitations For Lab Experiments

One advantage of 2-(m-Aminobenzyl)butyric acid is that it is relatively easy to synthesize in large quantities, making it readily available for research. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to have low toxicity and few side effects in animal studies. However, one limitation of 2-(m-Aminobenzyl)butyric acid is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are many potential future directions for research on 2-(m-Aminobenzyl)butyric acid. One area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's and Huntington's. Additionally, 2-(m-Aminobenzyl)butyric acid may have potential applications in the treatment of other chronic diseases, such as diabetes and cancer. Further research is needed to fully understand the mechanisms of action of 2-(m-Aminobenzyl)butyric acid and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-(m-Aminobenzyl)butyric acid involves the reaction of two chemicals, curcumin and cyclohexyl bisphenol A, in the presence of a catalyst. This reaction produces 2-(m-Aminobenzyl)butyric acid in high yields and purity, making it an attractive compound for further study.

Scientific Research Applications

2-(m-Aminobenzyl)butyric acid has been shown to have neuroprotective properties in animal models of Alzheimer's disease. It has been found to reduce the production of beta-amyloid, a protein that is implicated in the development of Alzheimer's, and to improve cognitive function in mice. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

properties

CAS RN

16623-25-9

Product Name

2-(m-Aminobenzyl)butyric acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-[(3-aminophenyl)methyl]butanoic acid

InChI

InChI=1S/C11H15NO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9H,2,6,12H2,1H3,(H,13,14)

InChI Key

ZRRVWPUAOKIETO-UHFFFAOYSA-N

SMILES

CCC(CC1=CC(=CC=C1)N)C(=O)O

Canonical SMILES

CCC(CC1=CC(=CC=C1)N)C(=O)O

Other CAS RN

16623-25-9

Origin of Product

United States

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